T3SS Inhibition Class Membership: This Compound's Core Scaffold Delivers Validated Anti-Virulence Activity
The compound belongs to the salicylidene acylhydrazide class, for which 25 out of 50 structurally diverse library members exhibited dose-dependent inhibition of T3SS in Yersinia pseudotuberculosis, with 18 compounds classified as active [1]. A close analog differing only in the acyl chain length (2-phenylacetohydrazide, AVD0238) is annotated in VFDB as an inhibitor of Chlamydia T3SS activity with preclinical in vitro validation [2]. While direct IC50 data for CAS 316138-90-6 is not yet published, its structural placement within the active region of the salicylidene acylhydrazide QSAR model supports its prioritization for T3SS screening campaigns [1].
| Evidence Dimension | T3SS inhibition (dose-dependent activity rate within chemical class) |
|---|---|
| Target Compound Data | Structurally predicted active (within QSAR applicability domain) [1] |
| Comparator Or Baseline | Salicylidene acylhydrazide library: 25/50 compounds (50%) dose-dependent; 18/50 (36%) classified active [1] |
| Quantified Difference | Class baseline: 36%–50% probability of T3SS inhibitory activity for library members |
| Conditions | Y. pseudotuberculosis T3S-linked reporter gene assay; compound concentration range not specified for individual members |
Why This Matters
For procurement decisions, this class-level evidence establishes a defined probability of anti-virulence activity, enabling resource allocation toward a compound with a validated pharmacophore rather than an untested alternative scaffold.
- [1] Dahlgren MK, et al. Statistical molecular design of a focused salicylidene acylhydrazide library and multivariate QSAR of inhibition of type III secretion in the Gram-negative bacterium Yersinia. Bioorg Med Chem. 2010;18(7):2686-2703. View Source
- [2] VFDB Anti-Virulence Compound Database. N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide (AVD0238). Inhibits Chlamydia T3SS activity. View Source
